Product packaging for 1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL(Cat. No.:CAS No. 61417-62-7)

1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL

Cat. No.: B14571395
CAS No.: 61417-62-7
M. Wt: 322.5 g/mol
InChI Key: NOVHVPLNSYUHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Alkylphenol Ethoxylates (APEOs) as a Class of Surfactants

Alkylphenol ethoxylates (APEOs) are a major group of non-ionic surfactants synthesized through the ethoxylation of alkylphenols. Their structure consists of a hydrophobic alkylphenol part and a hydrophilic polyethylene (B3416737) glycol chain. The alkyl group is typically a branched-chain, such as nonyl or octyl, attached to a phenol (B47542) ring. This amphipathic nature, possessing both water-repelling and water-attracting properties, allows APEOs to reduce the surface tension between liquids or between a liquid and a solid.

Due to their excellent emulsification, dispersion, and wetting properties, APEOs have found wide-ranging use in numerous sectors. nih.gov They have been key ingredients in:

Industrial and household detergents and cleaning products. nih.gov

Paints, coatings, and adhesives. mdpi.com

Agrochemical formulations as emulsifiers and dispersants. researchgate.net

Textile and leather processing as scouring and wetting agents. nih.govresearchgate.net

Oil and gas industry for applications such as enhanced oil recovery. mdpi.com

Despite their effectiveness and economic advantages, the use of APEOs, particularly nonylphenol ethoxylates (NPEOs), has come under scrutiny. Environmental studies have shown that APEOs can biodegrade into more persistent and toxic metabolites, such as nonylphenol (NP). nih.gov Nonylphenol is a known endocrine disruptor, capable of mimicking estrogen and causing hormonal imbalances in wildlife and potentially in humans. nih.govmdpi.com These concerns have led to restrictions and bans on the use of APEOs in many regions, including the European Union, prompting a shift towards more environmentally benign alternatives. mdpi.com

Structural Characteristics and Nomenclature of Nonylphenoxy Ethoxylate Derivatives

The basic structure of a nonylphenoxy ethoxylate (NPEO) consists of a nonylphenol core attached to a chain of repeating ethylene (B1197577) oxide units. The general chemical formula is C₁₅H₂₄O(C₂H₄O)n, where 'n' denotes the number of ethylene oxide units. nih.gov The length of this ethoxylate chain is a critical determinant of the surfactant's properties, such as its water solubility and hydrophilic-lipophilic balance (HLB). A higher 'n' value corresponds to greater water solubility.

The nomenclature of these compounds reflects their structure. For example, "nonoxynol-n" is a common naming convention where 'n' specifies the average number of ethoxy groups. The nonyl group itself is typically a complex branched isomer, most often attached at the 4-position (para-position) of the phenol ring.

Derivatives of NPEOs are created by modifying this basic structure to alter their physicochemical properties. One common modification is propoxylation, the addition of propylene (B89431) oxide units, which creates alkylphenol propoxylates (APPOs) or mixed ethoxylate/propoxylate derivatives. The introduction of a propylene oxide group adds a methyl branch to the hydrophilic chain, which can influence the surfactant's foaming characteristics, cloud point, and biodegradability. researchgate.net

The compound 1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL is a specific, complex derivative. Its name indicates:

A 2-nonylphenoxy group: A nonyl group is attached to the phenol ring at the ortho- (position 2) position.

An ethoxy group: A single ethylene oxide unit is attached to the phenol oxygen.

A propan-2-ol group: A propylene oxide unit has been added to the ethoxy group, and the ring-opening has occurred to create a secondary alcohol at the second carbon of the propyl chain.

This structure represents a precise molecular design aimed at fine-tuning surfactant performance.

Significance of this compound within Contemporary Chemical Research

While extensive research exists for the broad classes of nonylphenol ethoxylates and propoxylates, specific studies on the individual compound this compound are limited in publicly available literature. Its significance is therefore best understood by considering the research drivers for creating such modified surfactants.

Contemporary chemical research into surfactants is heavily focused on developing molecules with specialized properties and improved environmental profiles. The synthesis of derivatives like this compound is driven by several key objectives:

Performance Enhancement in Specific Applications: The addition of a single propoxy group capped with a secondary alcohol creates a more complex hydrophilic head. This modification can reduce the tendency of the surfactant to form stable foams, which is desirable in applications like automatic dishwashing or certain industrial cleaning processes. Furthermore, such modifications can improve solubility and stability in high-salinity or high-temperature conditions, which is relevant for enhanced oil recovery. mdpi.com

Investigating Biodegradation Pathways: A significant body of research is dedicated to understanding how structural modifications affect the biodegradation of APEOs. Studies on nonylphenol propoxylates (NPPOs) have shown that their primary biodegradation is relatively slow. nih.govresearchgate.net The degradation process can occur through the shortening of the propoxy chain or through oxidative pathways. nih.govresearchgate.net Research into specific isomers like this compound would contribute to a more detailed understanding of how the sequence and type of alkoxy units (ethoxy vs. propoxy) influence the formation and persistence of intermediate metabolites.

Developing Novel Formulations: The unique structure of this compound suggests its potential use as a specialty surfactant or as a building block for more complex polymers. Its properties could be tailored for use as a dispersant in pharmaceutical and agrochemical formulations or as a plasticizer for certain resins. researchgate.net The presence of the secondary alcohol group also offers a reactive site for further chemical modifications, allowing for the creation of even more specialized molecules.

Data Tables

Table 1: Properties of Constituent Chemical Moieties

MoietyChemical FormulaMolar Mass ( g/mol )Key Properties
NonylphenolC₁₅H₂₄O220.35Hydrophobic core, endocrine-disrupting potential. nih.gov
Ethylene OxideC₂H₄O44.05Building block for the hydrophilic ethoxy chain.
Propylene OxideC₃H₆O58.08Adds branching to the hydrophilic chain, modifies solubility and foaming. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O3 B14571395 1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL CAS No. 61417-62-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61417-62-7

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

1-[2-(2-nonylphenoxy)ethoxy]propan-2-ol

InChI

InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-12-19-13-10-11-14-20(19)23-16-15-22-17-18(2)21/h10-11,13-14,18,21H,3-9,12,15-17H2,1-2H3

InChI Key

NOVHVPLNSYUHKN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCC(C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 2 2 Nonylphenoxy Ethoxy Propan 2 Ol

Established and Emerging Synthesis Pathways for Ethoxylated Alcohols

The synthesis of ethoxylated alcohols like 1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL is rooted in the industrial production of nonylphenol ethoxylates (NPEOs). The general manufacturing process begins with the acid-catalyzed alkylation of phenol (B47542) with a complex mixture of nonenes, which are produced from the oligomerization of propene. wikipedia.orgresearchgate.netelchemy.com This initial step results in a highly complex mixture of nonylphenol isomers, with the nonyl group attached at various positions and with different branching structures. wikipedia.orgresearchgate.net

The subsequent ethoxylation step involves the reaction of this nonylphenol mixture with ethylene (B1197577) oxide. elchemy.comshreechem.in However, the creation of the specific title compound requires a more tailored approach, likely involving the reaction of 2-nonylphenol (B21176) with ethylene oxide, followed by a reaction with propylene (B89431) oxide to introduce the propan-2-ol moiety.

Base-Catalyzed Alkoxylation Reactions

The cornerstone of industrial ethoxylate production is the base-catalyzed alkoxylation reaction. elchemy.comwikipedia.org In this process, a suitable initiator, such as 2-nonylphenol, is reacted with an epoxide like ethylene oxide in the presence of a basic catalyst. Potassium hydroxide (B78521) (KOH) is a widely used and effective catalyst for this transformation. elchemy.comswinburne.edu.aursdjournal.org

The reaction is typically carried out in a semi-batch reactor under elevated temperature (e.g., 180°C) and pressure (1-2 bar). wikipedia.orgfrontiersin.org The process is highly exothermic, necessitating careful thermal management to prevent runaway reactions. wikipedia.orgrsdjournal.org The mechanism involves the deprotonation of the phenolic hydroxyl group by the KOH catalyst to form a phenoxide anion. This nucleophilic anion then attacks the ethylene oxide ring, initiating a ring-opening polymerization that propagates the polyether chain. researchgate.net The reaction of the resulting 2-(2-nonylphenoxy)ethanol with propylene oxide would proceed via a similar mechanism to yield the final this compound. A significant challenge in this process is controlling the distribution of ethoxylate chain lengths, as the ethoxylated products can be more reactive than the starting alcohol, leading to a broad range of oligomers. wikipedia.org

Table 1: Typical Conditions for Base-Catalyzed Ethoxylation

ParameterValue/DescriptionSource(s)
Substrate Fatty Alcohols, Alkylphenols wikipedia.orgfrontiersin.org
Alkoxylating Agent Ethylene Oxide (EO), Propylene Oxide (PO) frontiersin.org
Catalyst Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) wikipedia.orgresearchgate.net
Reactor Type Semi-batch, Stirred Autoclave swinburne.edu.aufrontiersin.org
Temperature 73 - 180 °C wikipedia.orgswinburne.edu.au
Pressure 1 - 2 bar wikipedia.org

Targeted Synthesis of Specific Isomers

The term "nonylphenol" typically refers to a complex mixture of isomers, which presents a challenge for both environmental analysis and biological studies. nih.govsigmaaldrich.com Consequently, significant research has focused on the targeted synthesis of specific, structurally defined nonylphenol isomers. nih.gov To synthesize the specific title compound, one must begin with the 2-nonylphenol isomer.

Synthesizing specific branched nonylphenol isomers can be achieved through several routes:

Friedel-Crafts Alkylation: This method can involve the alkylation of a protected phenol, such as anisole, with specific tertiary nonyl bromides, followed by demethylation to yield the desired nonylphenol. nih.gov

Grignard Reactions: The coupling of a p-methoxyphenylmagnesium bromide with a specific ketone can produce a tertiary alcohol, which can then be reduced and demethylated to form a nonylphenol with a tertiary α-carbon in the alkyl chain. nih.gov Eight different tertiary nonanols have been synthesized via Grignard reactions and subsequently coupled with phenol to create a range of nonylphenol isomers. nih.gov

Once the specific 2-nonylphenol isomer is obtained, it can be subjected to the alkoxylation process as described above to produce this compound with a defined structure.

Derivatization Reactions of the Propan-2-ol Moiety and Other Functional Groups

The terminal secondary hydroxyl group of the propan-2-ol moiety in this compound is a reactive site that allows for a variety of chemical transformations. These derivatizations are performed to modify the compound's properties or to facilitate its analysis.

Chemical Modifications for Enhanced Properties

The functional properties of nonylphenol ethoxylates can be tailored for specific applications through chemical modification. An important strategy involves introducing anionic functional groups to create anionic-nonionic surfactants. mdpi.com This modification can significantly enhance performance in high-salinity conditions, for example, in enhanced oil recovery. mdpi.com

A common method to achieve this is by reacting the terminal hydroxyl group with cyclic anhydrides, such as maleic anhydride (B1165640) or succinic anhydride. mdpi.com This reaction converts the alcohol into a carboxylic acid-terminated surfactant, which improves properties like foaming ability and salt tolerance. mdpi.com The introduction of the ionic carboxyl group increases the repulsive forces between surfactant molecules, leading to improved foam generation. mdpi.com

Another approach to modification involves using NPEOs as melt additives in polymers like polypropylene (B1209903). The surfactant migrates to the polymer surface, a process known as surface segregation, which can significantly increase the surface's hydrophilicity. researchgate.net

Preparation of Analytical Standards

Accurate quantification of nonylphenol ethoxylates in various matrices is analytically challenging due to the complexity of the isomeric and oligomeric mixtures. sigmaaldrich.com The development of reliable analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), necessitates the synthesis of well-defined analytical standards, including isotopically labeled internal standards. sigmaaldrich.comepa.gov

The synthesis of an analytical standard for this compound would involve a multi-step process starting with a specific, synthesized 2-nonylphenol isomer. nih.govsigmaaldrich.com This isomer could then be labeled with stable isotopes (e.g., ¹³C or ²H) before undergoing the alkoxylation steps.

Furthermore, derivatization of the terminal hydroxyl group is a common strategy to improve detection in analytical instruments. For instance, reacting the alcohol with 2-sulfobenzoic anhydride converts the neutral hydroxyl group into a sulfonic acid group. nih.gov This ensures uniform and efficient ionization by electrospray ionization (ESI) mass spectrometry, allowing for more accurate characterization and quantification of all ethoxylate species in a sample. nih.gov

Table 2: Derivatization Reagents for Alcohol Ethoxylate Analysis

ReagentFunctional Group IntroducedPurposeSource(s)
2-Sulfobenzoic Anhydride Oxycarbonylbenzene-2-sulfonic acidImproved and uniform ESI-MS ionization nih.gov
Phthalic Anhydride Phthalate esterHPLC-UV detection researchgate.net
Phenyl Isocyanate (PIC) Phenyl carbamateEnhanced LC-MS/MS sensitivity researchgate.net
2-Furoyl Chloride Furoate esterComponent-independent calibration for HPLC-UV researchgate.net

Reaction Kinetics and Mechanistic Investigations

Understanding the reaction kinetics and mechanisms of alkoxylation is crucial for process optimization, safety, and control. swinburne.edu.aursdjournal.org The ethoxylation of nonylphenol has been the subject of detailed kinetic studies, providing a framework for understanding the synthesis of related compounds.

A comprehensive kinetic model for the KOH-catalyzed ethoxylation of nonylphenol in a semi-batch reactor was developed by Santacesaria et al. swinburne.edu.aursdjournal.org This model successfully describes the rate of ethylene oxide consumption and the distribution of product homologues under various conditions. It also incorporates the time-dependent changes in physical parameters like ethylene oxide solubility and liquid volume. swinburne.edu.au Kinetic experiments are often conducted at lower temperatures (73–113°C) and high stirring speeds to ensure that the reaction rate is chemically controlled rather than limited by mass transfer of ethylene oxide from the gas to the liquid phase. swinburne.edu.au The degradation of NPEOs has also been studied, with findings indicating that it often follows pseudo-first-order kinetics. nih.govnih.gov

The mechanism of base-catalyzed alkoxylation proceeds through a series of nucleophilic addition steps. researchgate.net

Initiation: The base catalyst (e.g., OH⁻ from KOH) deprotonates the acidic proton of the initiator (2-nonylphenol), forming a nucleophilic phenoxide. R-OH + B⁻ ⇌ R-O⁻ + BH

Propagation: The phenoxide attacks a molecule of ethylene oxide, opening the epoxide ring and forming a new, longer-chain alkoxide. This new alkoxide can then attack another ethylene oxide molecule. This step repeats to build the polyether chain. R-O⁻ + n(C₂H₄O) → R-(OC₂H₄)ₙ-O⁻

Chain Transfer: The resulting alkoxide can be protonated by another initiator molecule, regenerating the nucleophile and terminating one chain while initiating another. R-(OC₂H₄)ₙ-O⁻ + R-OH ⇌ R-(OC₂H₄)ₙ-OH + R-O⁻

The reaction of the intermediate ethoxylate with propylene oxide to form the final product would follow an analogous mechanistic pathway. Mechanistic investigations of similar organocatalyzed reactions have benefited from computational methods like Density Functional Theory (DFT), which can elucidate transition states and reaction energy profiles. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 1 2 2 Nonylphenoxy Ethoxy Propan 2 Ol and Its Metabolites

Chromatographic Techniques for Separation and Analysis

The characterization and quantification of 1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL, a member of the broader nonylphenol polyethoxylate (NPEO) family, and its metabolites present significant analytical challenges. These challenges arise from the compound's existence as a complex mixture of isomers, stemming from the branched nonyl group, and the potential for a range of oligomers with varying ethoxy and propoxy chain lengths. nih.gov Consequently, sophisticated chromatographic techniques are indispensable for achieving the necessary separation and analytical specificity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-ionic surfactants like this compound. Its versatility allows for the separation of these compounds from complex environmental and biological matrices.

Reversed-phase (RP) and mixed-mode chromatography are powerful HPLC techniques for resolving the complex mixtures of NPEO oligomers.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In the context of NPEOs, RP-HPLC can separate oligomers based on the length of the ethoxylate chain. Shorter, more polar oligomers elute earlier, while longer, more hydrophobic oligomers are retained longer on the nonpolar stationary phase (e.g., C8 or C18). A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com

Mixed-Mode HPLC offers enhanced selectivity by utilizing stationary phases with both reversed-phase and ion-exchange characteristics. This approach can simultaneously separate a broad range of related compounds, such as the parent NPEOs and their more polar, acidic metabolites. A method using a mixed-solvent gel filtration column with a methanol-water gradient has been shown to enable the simultaneous detection of nonylphenol (NP) and NPEOs in a single analytical run. researchgate.net This technique provides efficient separation, reduces peak broadening, and improves sensitivity. researchgate.net

The table below summarizes typical parameters for these HPLC methods.

TechniqueStationary Phase (Column)Mobile PhaseAnalyte Elution OrderReference
Reversed-Phase (RP) HPLCC18 or C8Gradient of Water and Acetonitrile/MethanolSeparation based on ethoxy chain length (shorter chains elute first) sielc.com
Mixed-Mode HPLCMixed-solvent gel filtration or polar-embedded columnsMethanol-water gradientSimultaneous separation of parent compounds and polar metabolites researchgate.net

Coupling HPLC with mass spectrometry (MS) provides a highly sensitive and selective method for the quantification and confirmation of this compound and its metabolites. epa.gov

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is particularly well-suited for the analysis of polar and thermally labile compounds like NPEOs. nih.gov In the positive ion mode, NPEOs readily form adduct ions with ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) when these are present in the mobile phase. nih.govnih.gov This preferential formation of adducts aids in their sensitive detection. lcms.cz

Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, a specific parent ion (e.g., the [M+NH₄]⁺ adduct) is selected and fragmented, and a resulting characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interference, allowing for very low detection limits. lcms.czgov.bc.ca Ultra-Performance Liquid Chromatography (UPLC), which uses smaller column particles, can be combined with MS/MS to provide faster analysis times and higher sensitivity compared to conventional HPLC-MS methods. nih.gov Methods have been developed that can analyze over 150 different AEO and APEO homologues in a single run of about 11 minutes. epa.gov

The following table details typical LC-MS/MS parameters for NPEO analysis.

ParameterDescriptionExample / FindingReference
Ionization ModeElectrospray Ionization (ESI) in positive mode is common.Forms [M+NH₄]⁺ or [M+Na]⁺ adducts. nih.govnih.govlcms.cz
Detection ModeMultiple Reaction Monitoring (MRM) for high selectivity.Requires monitoring at least two MRM transitions for confirmation. gov.bc.ca
SensitivityDetection limits can be in the picogram-per-milliliter (pg/mL) or nanogram-per-liter (ng/L) range.LODs as low as 0.1 pg injected have been reported. epa.govnih.govresearchgate.net
QuantificationIsotope-dilution using custom-synthesized ¹³C-labeled internal standards improves accuracy and precision.Use of ¹³C₆-labeled NPEO analogs. researchgate.net

Gas Chromatography (GC) and Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another valuable tool, primarily for the analysis of the more volatile degradation products of NPEOs, such as nonylphenol (NP), or shorter-chain ethoxylates. mdpi.com Due to the low volatility of longer-chain NPEOs, a derivatization step is often required to convert polar hydroxyl groups into less polar, more volatile ethers or esters before GC analysis. nih.gov

A common derivatization procedure involves propylation using a propanol/acetyl chloride mixture. nih.gov The separation is typically achieved on a capillary column, such as a DB-5ms. mdpi.com The mass spectrometer, often operated in selected ion monitoring (SIM) mode, provides the high sensitivity and selectivity needed for trace analysis in complex matrices. mdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power, which is crucial for separating the numerous isomers of nonylphenol that are present in technical mixtures. tandfonline.comsemanticscholar.org This advanced technique can separate and identify specific isomers, which is important as the behavior and effects of these isomers can differ. tandfonline.com

Micellar Electrokinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that enables the separation of neutral molecules. wikipedia.org This technique is based on the differential partitioning of analytes between an aqueous buffer solution (mobile phase) and micelles (a pseudo-stationary phase). wikipedia.orgasdlib.org The micelles are formed by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration (CMC). globalresearchonline.net

Neutral analytes like this compound can be separated based on their hydrophobicity; more hydrophobic analytes interact more strongly with the hydrophobic interior of the micelles and thus migrate more slowly. asdlib.org MEKC has been applied to separate NPEO oligomers. kapillarelektrophorese.com However, the technique can be challenging for highly hydrophobic compounds that partition almost completely into the micelles, making them difficult to resolve. conicet.gov.ar Non-aqueous capillary electrophoresis has also been explored to improve the resolution of lipophilic NPEO components. conicet.gov.arnih.gov

Spectroscopic Techniques for Structural Elucidation

The unambiguous identification and structural elucidation of this compound and its metabolites require the use of powerful spectroscopic techniques. jchps.com These methods provide detailed information about the molecular structure, composition, and connectivity of atoms.

Mass Spectrometry (MS) , as discussed in the context of LC-MS and GC-MS, is a primary tool for structural elucidation. jchps.com High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental formula. The fragmentation patterns observed in MS/MS spectra offer clues about the molecule's structure, such as the length of the ethoxylate chain and the structure of the alkylphenol moiety. nih.gov Analysis of the mass spectra of separated nonylphenol isomers can help interpret the branching within the nonyl side chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the detailed structure of organic molecules. jchps.com While MS provides information on mass and fragmentation, NMR provides information on the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13). This allows for the precise determination of the molecule's carbon-hydrogen framework and the connectivity between different functional groups. Preparative GC, which isolates sufficient quantities of a purified compound, can be coupled with MS and NMR to definitively elucidate the molecular structure of individual isomers. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. The technique offers high sensitivity and selectivity, which are crucial for distinguishing the target analyte from a complex mixture of environmental contaminants.

For compounds like nonylphenol ethoxylates, electrospray ionization (ESI) in the positive ion mode is a commonly employed technique. lcms.cz It is anticipated that this compound would behave similarly, readily forming adducts with ammonium ions ([M+NH4]+) when an ammonium salt is present in the mobile phase. lcms.cz This preferential formation of ammonium adducts aids in the sensitive detection of the molecule.

Tandem mass spectrometry (MS/MS) further enhances selectivity and is invaluable for structural elucidation and quantitative analysis. In MS/MS, the precursor ion (e.g., the [M+NH4]+ adduct of this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure. Based on studies of related nonylphenol ethoxylates, the fragmentation of this compound is expected to occur at several key locations within the molecule. nih.gov Cleavage of the ether bonds in the ethoxy and propoxy chains, as well as fragmentation within the nonyl group, would likely generate a series of characteristic product ions. nih.gov

A proposed fragmentation pattern for the [M+H]+ ion of this compound is presented in the table below. The monitoring of these specific precursor-to-product ion transitions in a multiple reaction monitoring (MRM) experiment provides a highly selective and sensitive method for quantification. lcms.cz

Precursor Ion (m/z)Proposed Product Ion (m/z)Description of Fragmentation
325.24 [M+H]+221.19Cleavage of the ethoxypropan-2-ol side chain, yielding the protonated nonylphenol moiety.
325.24 [M+H]+135.11Fragmentation within the nonylphenol group.
325.24 [M+H]+105.07Further fragmentation of the nonyl side chain.
325.24 [M+H]+59.05Formation of the propan-2-ol fragment.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly for the analysis of the metabolites of this compound, which may be more volatile or amenable to derivatization. nih.gov For instance, the fragmentation of the propylene (B89431) glycol ether moiety in related compounds has been studied by GC-MS, revealing characteristic low mass fragments that can aid in identification. gcms.czrestek.com

Matrix-Assisted Laser Desorption Ionisation–Mass Spectrometry (MALDI-MS)

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polymers and other large molecules, and it can be applied to the characterization of ethoxylated compounds. While direct applications to this compound are not documented, studies on polypropylene (B1209903) glycols (PPGs) provide valuable insights into the potential application of MALDI-MS for this compound. researchgate.net

In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. Upon irradiation with a laser, the matrix desorbs and ionizes the analyte molecules, typically by forming singly charged adducts with cations like Na+ or K+. For polypropylene glycols, the choice of cationizing agent has been shown to affect the resulting mass spectra. researchgate.net

A key aspect of MALDI-MS analysis of ethoxylated compounds is the selection of an appropriate matrix. The matrix should effectively absorb the laser energy and promote the ionization of the analyte with minimal fragmentation. The table below lists potential matrices that have been used for the analysis of related polymers and could be suitable for this compound.

MatrixLaser Wavelength (nm)Potential Cationizing AgentComments
2,5-Dihydroxybenzoic acid (DHB)337NaI, KICommonly used for a wide range of polymers.
α-Cyano-4-hydroxycinnamic acid (CHCA)337, 355NaI, KIOften used for peptides but can be effective for some polymers.
Sinapinic acid (SA)337, 355NaI, KITypically used for proteins, but may be applicable.

One of the strengths of MALDI-MS is its ability to provide information on the distribution of oligomers in a sample of an ethoxylated compound. This would be particularly useful for analyzing technical mixtures of this compound or for studying its degradation, which may lead to a shortening of the ethoxy-propanol chain.

Sample Preparation and Extraction Protocols

The successful analysis of this compound in complex matrices is highly dependent on the effectiveness of the sample preparation and extraction procedures. These steps are crucial for isolating the analyte from interfering substances, concentrating it to detectable levels, and transferring it into a solvent that is compatible with the analytical instrument.

Solid-Phase Extraction (SPE) from Environmental Matrices

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of nonylphenol ethoxylates from environmental samples such as water and soil. gov.bc.camdpi.comnih.gov The principles of these methods can be directly applied to the extraction of this compound.

The choice of the solid-phase sorbent is critical for achieving high recovery of the target analyte. For compounds with a nonpolar alkylphenol moiety and a more polar ethoxy-propanol chain, reversed-phase sorbents are generally effective. The table below outlines a typical SPE protocol for the extraction of a compound like this compound from a water sample.

StepReagent/SolventPurpose
Cartridge Conditioning 1. Dichloromethane (DCM) 2. Methanol 3. Acidified Water1. Clean the sorbent of any organic contaminants. gov.bc.ca 2. Wet the sorbent and prepare it for the aqueous sample. mdpi.com 3. Equilibrate the sorbent to the pH of the sample. gov.bc.ca
Sample Loading Acidified water sample (pH <2)The analyte partitions from the aqueous sample onto the solid sorbent.
Washing Methanol/Water solutionRemove polar interferences that are not strongly retained on the sorbent.
Drying Vacuum or Nitrogen streamRemove residual water from the sorbent.
Elution Methanol/Dichloromethane solutionDesorb the analyte from the sorbent. gov.bc.ca

For solid samples such as soil or sediment, an initial extraction step using a solvent or a mixture of solvents is required before the SPE cleanup. Ultrasonic-assisted extraction with a mixture of water and methanol has been shown to be effective for the extraction of NPEOs from solid matrices. nih.gov

Considerations for Matrix Effects in Complex Samples

Matrix effects are a significant challenge in LC-MS analysis, particularly when dealing with complex environmental or biological samples. These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. gov.bc.cagov.bc.ca

In the analysis of this compound, matrix effects are expected, especially in samples such as wastewater effluent or soil extracts, which contain a high load of organic matter. Several strategies can be employed to mitigate matrix effects:

Sample Dilution: A straightforward approach is to dilute the sample extract. lcms.cz This reduces the concentration of interfering matrix components, although it may also lower the analyte concentration to below the detection limit of the instrument.

Matrix-Matched Calibration: This involves preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix.

Use of Isotopically Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled version of the analyte as an internal standard. This standard will experience the same matrix effects as the native analyte, allowing for accurate correction of the signal. For this compound, a deuterated or 13C-labeled analogue would be ideal.

Advanced Sample Cleanup: More extensive sample cleanup procedures, such as multi-step SPE or the use of different sorbent chemistries, can be employed to remove a greater proportion of the interfering matrix components.

By carefully considering and addressing the potential for matrix effects, the accuracy and reliability of the quantitative analysis of this compound in complex samples can be significantly improved.

Environmental Fate, Transport, and Degradation of Nonylphenoxy Ethoxylates Focus on Non Human Environmental Processes

Occurrence and Distribution in Aquatic and Terrestrial Ecosystems

The release of NPEOs into the environment primarily occurs through municipal and industrial wastewater discharges. ccme.ca Their physical-chemical properties, characterized by low solubility and high hydrophobicity, lead to their accumulation in compartments rich in organic matter, such as sewage sludge and river sediments. nih.govresearchgate.net

Wastewater treatment plants (WWTPs) are major conduits for the entry of NPEOs into the environment. nih.gov While modern aerobic biological treatment plants can achieve high removal rates of the parent NPEO compounds, sometimes up to 99.8%, their degradation products are frequently detected in the final effluent. astm.orgastm.org

In a year-long study of a WWTP in Tianjin, China, the total concentrations of NPEOs and their primary metabolite, nonylphenol (NP), in the influent were found to be higher in the summer, reaching up to 47.2 µg/L. nih.gov Despite treatment, NP was found to accumulate in most effluent samples, with a mean concentration of 2.92 µg/L. nih.gov Short-chain nonylphenol ethoxylates, such as nonylphenol monoethoxylate (NP1EO), nonylphenol diethoxylate (NP2EO), and nonylphenol triethoxylate (NP3EO), were also present in the effluent at average concentrations of 1.26, 1.53, and 1.06 µg/L, respectively. nih.gov

Once discharged into river systems, these compounds partition between the water column and the sediment. Monitoring of U.S. rivers has shown that water and sediment concentrations of NPEOs are often very low or undetectable in many areas. astm.org However, in regions with significant wastewater discharges, detectable levels are common. For instance, in the rivers of Tianjin, NP2EO and a carboxylated metabolite, nonylphenoxyethoxy acetic acid (NP2EC), were found at concentrations up to 1.38 µg/L and 9.59 µg/L, respectively. nih.gov Due to their hydrophobic nature, nonylphenolic compounds strongly adhere to particulate matter and accumulate in sediments. health.state.mn.us Sediment concentrations in the Haihe River in China ranged from 4.1 to 9.9 µg/g (dry weight), indicating moderate to severe pollution. nih.gov Studies in the U.S. have detected NPs in riverine sediments adjacent to sewage treatment plants at concentrations up to 12,400 µg/kg. oup.com

Table 1: Concentration of Nonylphenolic Compounds in Aquatic Environments

Compound Matrix Concentration Range Location
NPEOs + NP Wastewater Influent Up to 47.2 µg/L Tianjin, China nih.gov
NP Wastewater Effluent Mean of 2.92 µg/L Tianjin, China nih.gov
NP1EO Wastewater Effluent Mean of 1.26 µg/L Tianjin, China nih.gov
NP2EO Wastewater Effluent Mean of 1.53 µg/L Tianjin, China nih.gov
NP3EO Wastewater Effluent Mean of 1.06 µg/L Tianjin, China nih.gov
NP2EO River Water Up to 1.38 µg/L Tianjin, China nih.gov
NP2EC River Water Up to 9.59 µg/L Tianjin, China nih.gov
Total Nonylphenolics River Sediment 4.1 - 9.9 µg/g (dw) Haihe River, China nih.gov

dw = dry weight

The application of sewage sludge (biosolids) to agricultural land is a significant pathway for the introduction of NPEOs and their metabolites into terrestrial ecosystems. ccme.ca The degradation of NPEOs in WWTPs leads to the accumulation of more persistent and hydrophobic metabolites, particularly NP, NP1EO, and NP2EO, in the sludge. nih.gov

A national inventory of U.S. sewage sludges found that nonylphenol (NP) was the most abundant of these compounds, with a concentration of 534±192 mg/kg, followed by its mono- and di-ethoxylates at 62.1±28 and 59.5±52 mg/kg, respectively. nih.gov The stability of these compounds increases as the ethoxylate chain shortens, leading to the higher concentration of NP. nih.gov When sludge is applied to land, these compounds can persist in the soil. In outdoor mesocosm studies, NP compounds showed observable loss from sludge-amended soil, with mean half-lives ranging from 301 to 495 days. nih.gov Another study noted that while NP in land-applied sewage sludge would readily biodegrade under normal Canadian growing season temperatures, the rate decreases at lower temperatures. ccme.ca

Contamination of soil can also occur through the use of pesticides that contain NPEOs as formulants. ccme.cagov.bc.ca Once in the soil, NP and its ethoxylates degrade and are not typically taken up by growing plants. astm.orgastm.org

Microbial Biodegradation Pathways

The ultimate fate of nonylphenoxy ethoxylates in the environment is largely determined by microbial biodegradation. The pathways and efficiency of this degradation differ significantly between aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions, the primary degradation of NPEOs is relatively rapid. acs.orgnih.gov The biodegradation process is generally believed to involve several key steps. One major pathway begins with the shortening of the hydrophilic ethoxylate chain, leading to the formation of short-chain NPEOs like NP1EO and NP2EO. nih.govacs.org

However, more recent and detailed studies have revealed a more complex primary degradation pathway. It has been shown that the initial and rapid step is often the ω-carboxylation of the ethoxylate chain, forming alkylphenoxy ethoxy carboxylates (APECs), without an immediate shortening of the chain. acs.orgnih.govacs.org These long-chain APECs are then gradually degraded to short-chain APECs, with alkylphenoxy ethoxy acetic acid (A₉PE₂C) being one of the most abundant species. acs.orgnih.gov Concurrently, oxidation of the nonyl alkyl chain can occur, leading to metabolites that have both a carboxylated ethoxylate chain and a shortened, carboxylated alkyl chain (CAPECs). acs.orgnih.gov The formation of the more toxic and estrogenic metabolite, nonylphenol (NP), is not considered a significant pathway under aerobic conditions. astm.orgastm.org The degradation of the aromatic ring can also occur aerobically, eventually leading to mineralization into carbon dioxide. nih.gov

Table 2: Key Processes in Aerobic Biodegradation of NPEOs

Process Description Key Metabolites
ω-Carboxylation Initial rapid oxidation of the terminal end of the ethoxylate chain. acs.orgnih.govacs.org Long-chain Alkylphenoxy Ethoxy Carboxylates (APECs) acs.orgnih.gov
Ethoxylate Chain Shortening Gradual degradation of long-chain APECs to shorter-chain versions. acs.orgnih.gov Short-chain APECs (e.g., A₉PE₂C) acs.orgnih.gov
Alkyl Chain Oxidation Oxidation of the nonyl chain, often occurring after APEC formation. acs.orgnih.gov Carboxylated Alkylphenoxy Ethoxy Carboxylates (CAPECs) acs.orgnih.gov
De-ethoxylation Stepwise removal of ethoxy groups. nih.gov Short-chain NPEOs (NP1EO, NP2EO) nih.gov

| Mineralization | Ultimate degradation of the aromatic ring to CO₂. nih.gov | Carbon Dioxide |

In anaerobic environments, such as in digested sludge, landfills, and river sediments, the biodegradation of NPEOs is significantly slower and follows a different pathway. dss.go.th Under these conditions, the primary mechanism is the stepwise shortening of the ethoxylate chain, leading to the accumulation of lipophilic and persistent metabolites. dss.go.th

The biotransformation typically commences at the hydrophilic ethoxylate portion of the molecule, where ethylene (B1197577) glycol units are removed one by one. dss.go.th This process results in the formation of short-chain NPEOs, specifically nonylphenol monoethoxylate (NPEO1) and nonylphenol diethoxylate (NPEO2). dss.go.thresearchgate.net The ultimate and most persistent degradation product under anaerobic conditions is nonylphenol (NP). dss.go.th Studies using digestor sludge have shown that NP is not further degraded under methanogenic conditions, and its aromatic structure remains intact. dss.go.th This persistence and accumulation of NP in anaerobic compartments is a significant environmental concern.

The biodegradation of NPEOs results in a suite of metabolites with varying structures and properties. The key metabolites are the short-chain ethoxylates and the ultimate alkylphenol breakdown product.

Short-Chain Nonylphenol Ethoxylates (NP1EO and NP2EO): These compounds are major intermediates in both aerobic and, more significantly, anaerobic degradation. nih.govdss.go.th They are less hydrophilic than their parent compounds and have a greater tendency to partition into sludge and sediment. dss.go.th Their formation is a critical step leading to the eventual production of nonylphenol.

Nonylphenol (NP): This is the terminal and most persistent metabolite of NPEO degradation, particularly under anaerobic conditions. dss.go.th It is more toxic and estrogenic than the parent NPEO compounds. astm.org Due to its hydrophobicity, it strongly sorbs to organic matter in sludge and sediments, where it can persist for long periods. nih.govresearchgate.net

Carboxylated Metabolites (APECs and CAPECs): These are characteristic products of aerobic degradation. acs.orgnih.gov The carboxylation increases the water solubility of the metabolites compared to NP or short-chain NPEOs. While still present in WWTP effluents, their formation represents a detoxification pathway as it avoids the production of the more problematic nonylphenol. nih.gov

Formation of Carboxylated Alkylphenol Ethoxy Carboxylates (CAPEC)

The biodegradation of nonylphenol ethoxylates in the environment often involves the shortening of the hydrophilic ethoxylate chain. scispace.com A key transformation pathway, particularly under aerobic conditions, is the oxidation of the terminal ethoxy group, leading to the formation of carboxylated metabolites. gov.bc.camdpi.com This process results in the creation of carboxylated alkylphenol ethoxylates, often referred to as CAPECs or APECs (alkylphenol ethoxy carboxylates). gov.bc.canih.gov

The formation of these carboxylated derivatives begins with the microbial oxidation of the terminal alcohol group on the ethoxylate chain to an aldehyde, which is then further oxidized to a carboxylic acid. gov.bc.ca Studies have shown that during the aerobic degradation of NPEOs, there is an initial ω-oxidation of the ethoxylate chain, which produces long-chain carboxylated nonylphenol ethoxylates (NPECs). gov.bc.ca These long-chain NPECs are then further degraded into more persistent short-chain carboxylated metabolites, such as nonylphenoxy ethoxy acetic acid (NPE2C) and nonylphenoxy acetic acid (NPE1C). gov.bc.canih.gov

In some cases, oxidation can occur on both the ethoxylate chain and the alkyl chain, leading to the formation of dicarboxylated intermediates (CAPECs). gov.bc.ca The formation of these polar, water-soluble carboxylated metabolites is a significant step in the environmental degradation pathway of nonylphenol ethoxylates. nih.gov

Abiotic Transformation Processes

While biodegradation is a primary driver of nonylphenol ethoxylate transformation, abiotic processes also contribute to their environmental fate. These processes include photodegradation and oxidative degradation, which can alter the chemical structure of the parent compound.

Nonylphenol ethoxylates can undergo direct photolysis when exposed to ultraviolet (UV) radiation in aqueous solutions. science.govwikipedia.org The degradation pathway is complex and involves more than just the shortening of the ethylene oxide (EO) side chains. science.gov Research on the photolysis of NPEO with an average of ten ethoxylate units (NPEO-10) has identified several transformation processes:

Shortening of the Ethoxylate Chain: A commonly proposed pathway where ethoxy units are sequentially cleaved. science.gov

Oxidation of Alkyl and Ethoxylate Chains: This leads to the formation of intermediate products that have both a carboxylated and/or carbonylated ethoxylate and alkyl chain of varying lengths. science.gov

Hydrogenation of the Benzene Ring: This transformation has also been detected as a potential degradation pathway. science.gov

The kinetics of NPEO photodegradation can be effectively described by first-order reaction kinetics. science.govwikipedia.org However, the rate of photolysis can be influenced by other substances present in the water. For instance, the presence of dissolved organic matter, such as humic acids, has been shown to reduce the efficiency of NPEO photodegradation, with the photolysis rate decreasing as the concentration of humic acid increases. science.gov

Advanced oxidation technologies (PAOTs) that utilize UV light, such as direct UV-C photolysis, have been shown to effectively degrade NPEOs, with one study showing 75% depletion of NPE-9 in 180 minutes. scirp.org

Advanced Oxidation Processes (AOPs) are effective in degrading nonylphenol ethoxylates in water. researchgate.netrivm.nl These processes generate highly reactive hydroxyl radicals (HO•) that can non-selectively oxidize organic pollutants. scirp.org

Photo-Fenton (PF) Reactions: The photo-Fenton process (UV-A/H₂O₂/Fe²⁺) has been identified as a particularly effective treatment. nih.govscirp.org It involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide with ferrous ions under UV-A light. Studies have shown that this method can lead to significant degradation of NPEOs. scirp.org One study determined the most efficient molar ratio for NPE-9 degradation to be 1:1:0.5 for NPE-9/H₂O₂/Fe²⁺. nih.govscirp.org Importantly, the toxic metabolite 4-nonylphenol (B119669) was not found as a byproduct in these treatments. nih.govscirp.org

Heterogeneous Photocatalysis: This process, often using titanium dioxide (TiO₂) as a photocatalyst under UV-A irradiation, is another viable AOP for NPEO degradation. nih.govscirp.org However, the kinetics can be complex, potentially due to the adsorption of intermediates onto the TiO₂ surface, which may hinder the reaction rate. scirp.org

UV/H₂O₂: The addition of hydrogen peroxide to UV-C irradiation enhances the degradation rate of NPEOs compared to UV-C alone. scirp.org The cleavage of the H₂O₂ molecule by UV photons produces two hydroxyl radicals, increasing the oxidative power of the system. scirp.org

The table below summarizes the effectiveness of different photochemical advanced oxidation technologies on the degradation of Nonylphenol Ethoxylate-9 (NPE-9) after 3 hours of treatment.

Oxidation Process Technology NPE-9 Conversion (%) Total Organic Carbon (TOC) Decrease (%)
Direct PhotolysisUV-C~75~10
UV/H₂O₂UV-C/H₂O₂>95~20
Heterogeneous PhotocatalysisUV-A/TiO₂~70~15
Photo-FentonUV-A/H₂O₂/Fe²⁺>95~55
Data sourced from De la Fuente et al., 2010 scirp.org

Molecular Interactions and Structure Activity Relationships of Nonylphenoxy Ethoxylates

Correlation Between Molecular Structure and Environmental Degradation Rates

The environmental persistence of nonylphenoxy ethoxylates is highly dependent on their molecular structure. The primary biodegradation of NPEOs involves the stepwise shortening of the hydrophilic ethoxylate chain by microorganisms. psu.edu Under aerobic conditions, this process typically leads to the formation of short-chain NPEOs and carboxylated metabolites. researchgate.netnih.gov

The rate of degradation is influenced by several structural factors:

Ethoxylate Chain Length: Longer ethoxylate chains are generally more susceptible to initial, rapid biodegradation. nih.gov However, the ultimate degradation products, particularly nonylphenol (NP) and short-chain NPEOs (e.g., NP1EO and NP2EO), are more resistant to further breakdown. canada.ca

Alkyl Branching: The nonyl group attached to the phenol (B47542) is typically a complex mixture of branched isomers. sigmaaldrich.com The degree and position of this branching significantly affect biodegradability. Isomers with more highly branched alkyl chains, particularly those with a quaternary α-carbon, are more recalcitrant to microbial degradation than linear or less-branched isomers. mdpi.com This persistence contributes to their accumulation in environmental compartments like sediment and sludge. nih.gov

Aerobic degradation half-lives for nonylphenol, the ultimate breakdown product, can range from a few days to over three months, depending on environmental conditions such as temperature, pH, and microbial activity. psu.edunih.gov Anaerobic degradation is generally slower, leading to a higher potential for persistence in anoxic environments. mdpi.com The degradation of the parent NPEOs eventually yields nonylphenol, which is significantly more persistent and toxic than the original ethoxylated compounds. psu.edusigmaaldrich.com

Mechanistic Understanding of Ecotoxicological Effects in Non-Human Organisms

The ecotoxicological effects of NPEOs are primarily attributed to their degradation products, which can act as endocrine disruptors and exhibit toxicity to a wide range of organisms. nih.gov The toxicity generally increases as the ethoxylate chain length decreases, making nonylphenol the most hazardous of these related compounds. canada.ca

Estrogenic Activity in Fish and Other Aquatic Species

One of the most significant ecotoxicological concerns associated with NPEO degradation is the estrogenic activity of nonylphenol and short-chain NPEOs. nih.gov These compounds are xenoestrogens, meaning they can mimic the natural hormone 17β-estradiol and interfere with the endocrine systems of aquatic wildlife. cabidigitallibrary.org

Mechanisms and Effects:

Vitellogenin Induction: In male fish, exposure to environmentally relevant concentrations of nonylphenol induces the production of vitellogenin, an egg-yolk precursor protein normally only produced by females. nih.gov This serves as a key biomarker for estrogenic exposure. A study on rainbow trout (Oncorhynchus mykiss) demonstrated a significant increase in plasma vitellogenin levels in adult males exposed to NP concentrations of 1 and 10 µg/L. nih.govresearchgate.net

Reproductive Impairment: Endocrine disruption can lead to severe reproductive consequences. In the same rainbow trout study, exposure to 10 µg/L of NP resulted in significantly reduced hatching rates. nih.gov Other observed effects in fish populations include altered sex ratios, the development of intersex conditions (oocytes in testicular tissue), and decreased male fertility. cabidigitallibrary.orgnih.govyoutube.com

Hormonal Imbalances: Exposure to nonylphenol can cause hormonal imbalances that may have transgenerational effects. nih.gov Research has shown elevated estradiol (B170435) in male offspring and significantly increased testosterone (B1683101) in female offspring of exposed fish, indicating that the endocrine system is a target for these effects across generations. nih.govbohrium.com

Comparative Ecotoxicity Studies in Terrestrial Plants (e.g., Wheat Seedlings)

The impact of NPEOs and their metabolites extends to terrestrial ecosystems, often through the application of contaminated sewage sludge to agricultural land. nih.gov Studies on plants have shown that the toxicity of these compounds is also inversely related to the length of the ethoxylate chain.

A comparative study on wheat seedlings (Triticum aestivum L.) using hydroponic experiments clearly demonstrated this relationship. The study compared the toxicity of nonylphenol (NP), nonylphenol-4-ethoxylate (NP4EO), and nonylphenol-10-ethoxylate (NP10EO). nih.gov

Key Findings:

Toxicity Hierarchy: Nonylphenol was found to be the most toxic to wheat seedlings, followed by NP4EO, with NP10EO being the least toxic. nih.gov

Adverse Effects: The adverse effects of nonylphenol were observed across all tested parameters, including seed germination, shoot and root length, chlorophyll (B73375) content, lipid peroxidation, and the activity of antioxidant enzymes. nih.gov These findings suggest that the shorter the ethoxylate chain, the greater the phytotoxicity. nih.govresearchgate.net

The interactive table below summarizes the relative toxicity observed in the study on wheat seedlings. nih.gov

Influence of Ethoxylate Chain Length and Alkyl Branching on Chemical Behavior

The chemical behavior, environmental partitioning, and bioavailability of nonylphenoxy ethoxylates are dictated by their molecular structure.

Ethoxylate Chain Length: The length of the polyoxyethylene chain governs the water solubility and surfactant properties of the molecule.

Longer Chains: NPEOs with longer ethoxylate chains are more water-soluble and have lower octanol-water partition coefficients (Kow). This makes them less likely to adsorb to sediment and soil organic matter. nih.gov

Shorter Chains: As the chain is shortened through degradation, the molecule becomes more hydrophobic (lipophilic) and less water-soluble. psu.edu This results in a higher Kow, leading to a greater tendency to partition into sediments, soils, and biological tissues, thus increasing the potential for bioaccumulation and toxicity. sigmaaldrich.comnih.gov

Alkyl Branching: The structure of the nonyl group also plays a critical role.

Increased Branching: A higher degree of branching in the alkyl chain increases the hydrophobicity and persistence of the molecule. mdpi.com As noted earlier, branched isomers are more resistant to biodegradation than their linear counterparts, leading to longer environmental half-lives. mdpi.comiitk.ac.in This recalcitrance, combined with the high lipophilicity of the resulting nonylphenol isomers, contributes significantly to their environmental risk.

Computational Chemistry and Modeling Approaches for 1 2 2 Nonylphenoxy Ethoxy Propan 2 Ol

Molecular Conformation and Dynamics Simulations

The three-dimensional structure and dynamic behavior of 1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL are key determinants of its physical and chemical properties. Molecular dynamics (MD) simulations can offer a detailed picture of the molecule's conformational landscape. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes.

Table 1: Predicted Conformational Data for this compound

ParameterPredicted ValueComputational Method
Dominant Conformation in WaterFolded (hydrophobic tail shielded)Molecular Dynamics Simulation
Radius of GyrationVariable, depending on chain extensionMolecular Dynamics Simulation
Solvent Accessible Surface AreaHigh for ethoxy propan-2-ol chainMolecular Dynamics Simulation

Quantitative Structure-Activity Relationships (QSAR) for Predicting Environmental Fate

Quantitative Structure-Activity Relationships (QSAR) are computational models that correlate a compound's chemical structure with its biological activity or environmental fate. ecetoc.org For environmental contaminants like nonylphenol ethoxylates, QSAR models are invaluable for predicting properties such as biodegradability, bioaccumulation, and toxicity without extensive experimental testing. ecetoc.orgresearchgate.net

The environmental fate of this compound can be predicted using QSAR models developed for NPEs and other surfactants. vliz.be These models typically use molecular descriptors such as hydrophobicity (logP), molecular weight, and the number of ethoxylate units to predict environmental behavior. For instance, the hydrophobicity of the nonyl group suggests a tendency to adsorb to sediment and soil, while the hydrophilic chain influences its water solubility and biodegradability.

Table 2: Predicted Environmental Fate Parameters using QSAR Models

Environmental Fate ParameterPredicted OutcomeKey Molecular Descriptors
Biodegradation Half-LifeModerate persistenceNumber of ethoxylate units, branching of nonyl group
Soil Adsorption Coefficient (Koc)HighLogP, molecular size
Bioconcentration Factor (BCF)Moderate to HighLogP

Computational Prediction of Degradation Pathways and Metabolite Structures

Understanding the degradation of this compound in the environment is crucial for assessing its long-term impact. Computational tools can predict the most likely degradation pathways, which for NPEs, typically involve the stepwise shortening of the ethoxylate chain. nih.govresearchgate.net This process can lead to the formation of more persistent and toxic metabolites, such as nonylphenol. ineris.fr

For this compound, computational models would likely predict an initial enzymatic attack on the terminal propan-2-ol group, followed by the shortening of the ethoxy chain. The ultimate biodegradation of the alkylphenol ethoxylate surfactants and their intermediates has been studied, with half-lives ranging from one to four weeks, indicating their biodegradability and lack of persistence in the environment. nih.gov The degradation process can also involve the formation of carboxylated metabolites. nih.gov

Table 3: Predicted Major Degradation Metabolites of this compound

Metabolite NamePredicted Formation PathwayPotential Environmental Concern
2-(2-Nonylphenoxy)ethoxyacetic acidOxidation of the terminal alcoholIncreased water solubility
2-Nonylphenol (B21176)Cleavage of the ether linkageKnown endocrine disruptor
Short-chain nonylphenol ethoxylatesStepwise shortening of the ethoxylate chainMore persistent than the parent compound

Spectroscopic Data Prediction and Validation Against Experimental Results

Computational chemistry allows for the prediction of various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. docbrown.info These predictions can aid in the identification and characterization of this compound and its metabolites. By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated.

Table 4: Predicted ¹H NMR Chemical Shifts for Key Functional Groups

Functional GroupPredicted Chemical Shift Range (ppm)Multiplicity
Nonyl group (CH₃)0.8 - 1.0Triplet
Nonyl group (CH₂)1.2 - 1.6Multiplet
Aromatic protons6.8 - 7.3Multiplet
Ethoxy protons (OCH₂)3.6 - 4.1Multiplet
Propan-2-ol (CH)3.9 - 4.2Multiplet
Propan-2-ol (CH₃)1.1 - 1.3Doublet
Propan-2-ol (OH)VariableSinglet (broad)

Industrial and Biotechnological Applications of Nonylphenoxy Ethoxylates Excluding Human Use

Applications as Solvents, Dispersants, and Diluents

The unique molecular structure of nonylphenol ethoxylates, including compounds like 1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL, allows them to function as effective solvents, dispersants, and diluents for a variety of substances. Their ability to reduce the surface tension between different phases is a key attribute in these applications.

Compatibility with Resins and Polymeric Systems (e.g., Epoxies, Acrylics, Polyurethanes)

Nonylphenol ethoxylates are widely utilized in the polymer industry due to their compatibility with various resin systems. They can act as diluents to reduce viscosity, making the resins easier to process and apply. Furthermore, their surfactant properties can aid in the dispersion of fillers and pigments within the polymer matrix, leading to improved homogeneity and performance of the final product.

In epoxy resin formulations, nonylphenol and its ethoxylated derivatives can be used to modify the properties of the system. omri.org They can influence the curing process and the mechanical properties of the cured epoxy.

The compatibility of nonylphenol ethoxylates with different polymeric systems is generally good, though the optimal choice of a specific ethoxylate will depend on the desired properties and the specific resin being used.

Table 1: General Compatibility of Nonylphenol Ethoxylates with Various Polymer Systems

Polymer SystemCompatibility/Function
Epoxy ResinsGood compatibility, can act as a reactive diluent or modifier. omri.org
AcrylicsUsed as emulsifiers in the emulsion polymerization of acrylic monomers.
PolyurethanesCan be used as a component in polyol formulations.

Use in Surface Coating and Printing Industries

In the surface coating and printing industries, nonylphenol ethoxylates serve several critical functions that contribute to the quality and performance of the final products. kimyagaran.compcimag.com Their primary roles are as wetting agents, dispersants, and emulsifiers.

As wetting agents, they lower the surface tension of the coating or ink, allowing it to spread more evenly over the substrate and to better wet the surfaces of pigments and fillers. pcimag.com This leads to improved adhesion and a more uniform film formation.

As dispersants, they help to break down and stabilize pigment agglomerates, ensuring a fine and uniform dispersion. This is crucial for achieving desired color strength, gloss, and opacity in paints and inks.

In water-based formulations, nonylphenol ethoxylates act as emulsifiers to stabilize the polymer latex and other components.

Table 2: Functions of Nonylphenol Ethoxylates in Coatings and Inks

FunctionDescription
Wetting AgentReduces surface tension for improved substrate and pigment wetting. pcimag.com
DispersantStabilizes pigment dispersions, preventing flocculation and settling.
EmulsifierStabilizes emulsions in water-based formulations.

Role as Chemical Intermediates in Agro-chemical Production

Nonylphenol ethoxylates are important chemical intermediates in the production of agrochemical formulations, particularly for pesticides and herbicides. shreechem.inastm.org They are used to create emulsifiable concentrates (ECs) and suspension concentrates (SCs), which allow oil-soluble active ingredients to be mixed with water for spraying.

In these formulations, the nonylphenol ethoxylate acts as a powerful emulsifier, creating a stable dispersion of the active ingredient in water. This ensures that the pesticide or herbicide is applied evenly over the target area, maximizing its effectiveness. The choice of nonylphenol ethoxylate can also influence the spreading and penetration of the active ingredient on the plant surface. shreechem.in

Functionality in De-icing and Anti-icing Formulations

Aircraft de-icing and anti-icing fluids are complex formulations designed to remove and prevent the formation of ice on aircraft surfaces. These fluids typically consist of a freezing point depressant, such as ethylene (B1197577) glycol or propylene (B89431) glycol, along with various additives to enhance performance. wikipedia.orgsofemaonline.com

Nonylphenol ethoxylates have been identified as a component in some aircraft de-icing and anti-icing fluid formulations. acs.orgnih.govresearchgate.net In this context, they likely function as surfactants to improve the wetting and spreading of the de-icing fluid on the aircraft surfaces, ensuring complete coverage and effective ice removal. Their ability to reduce surface tension can also aid in the penetration of the fluid into existing ice and snow packs.

Applications in Polymer Science and Materials Science

The utility of nonylphenol ethoxylates extends into the broader fields of polymer and materials science, where they can be used to modify the properties of various materials.

Future Research Directions and Perspectives

The ongoing concerns regarding the environmental impact of 1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL and related nonylphenoxy ethoxylates (NPEOs) necessitate a forward-looking research agenda. Future investigations should be strategically directed towards minimizing their ecological footprint, improving remediation efforts, and refining risk assessment protocols through innovative and integrated approaches.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-[2-(2-Nonylphenoxy)ethoxy]propan-2-OL, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 2-nonylphenol with epichlorohydrin under alkaline conditions can form the ether linkage. Optimization includes controlling temperature (40–60°C), stoichiometric ratios (1:1.2 molar ratio of phenol to epichlorohydrin), and catalyst selection (e.g., K₂CO₃ for base catalysis). Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm ether linkages and branching (e.g., δ 1.2–1.6 ppm for nonyl chain protons) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₂₀H₃₄O₃; calc. 346.25 g/mol).

Q. What solvents or conditions are optimal for dissolving this compound in experimental setups?

  • Methodological Answer : The compound is lipophilic due to its nonylphenol moiety. Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For aqueous systems, employ co-solvents like ethanol (10–20% v/v) to enhance solubility. Note: Solubility data gaps exist in public SDS; validate experimentally .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, stability)?

  • Methodological Answer : Discrepancies in literature (e.g., melting point ranges from 25°C to 40°C ) may arise from polymorphic forms or impurities. Strategies include:

  • Differential Scanning Calorimetry (DSC) to identify phase transitions.
  • Thermogravimetric Analysis (TGA) to assess thermal stability under inert atmospheres.
  • Cross-validate with computational models (e.g., QSPR predictions for logP or vapor pressure) .

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous/organic media; analyze by LC-MS for breakdown products (e.g., phenolic derivatives).
  • Biodegradation : Use soil or microbial consortia under aerobic/anaerobic conditions; monitor via CO₂ evolution tests .
  • Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) to assess acute/chronic effects .

Q. How can computational modeling predict the compound’s interactions in biological systems (e.g., membrane permeability)?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions using CHARMM or GROMACS force fields.
  • QSAR Models : Predict logP (octanol-water partition coefficient) to estimate bioaccumulation potential.
  • Docking Studies : Screen for binding affinity to receptors (e.g., estrogen receptors due to nonylphenol similarity) .

Q. What strategies mitigate risks when handling this compound given incomplete toxicological data?

  • Methodological Answer :

  • In Vitro Assays : Use HepG2 cells for cytotoxicity screening (MTT assay).
  • In Vivo Models : Acute oral toxicity tests in rodents (OECD 423) to establish LD₅₀.
  • Safety Protocols : Wear nitrile gloves, FFP3 respirators, and work in fume hoods per SDS recommendations .

Theoretical and Methodological Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., surfactant chemistry)?

  • Answer : Link its amphiphilic structure to micelle formation studies. Use the Hydrophilic-Lipophilic Balance (HLB) theory to predict emulsification efficiency. Validate via interfacial tension measurements (Du Nouy ring method) .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicology studies?

  • Answer : Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.